
o-(4-(Tert-butyl)benzyl)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
o-(4-(Tert-butyl)benzyl)hydroxylamine is an organic compound with the molecular formula C11H17NO It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-tert-butylbenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of o-(4-(Tert-butyl)benzyl)hydroxylamine typically involves the reaction of 4-tert-butylbenzyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
o-(4-(Tert-butyl)benzyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted hydroxylamines or amines.
科学的研究の応用
o-(4-(Tert-butyl)benzyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydroxamic acids.
Biology: It can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving hydroxylamine derivatives.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of various organic compounds.
作用機序
The mechanism of action of o-(4-(Tert-butyl)benzyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This reactivity is exploited in various chemical transformations and biological studies.
類似化合物との比較
Similar Compounds
- O-tert-Butylhydroxylamine
- O-Benzylhydroxylamine
- O-Phenylhydroxylamine
Comparison
o-(4-(Tert-butyl)benzyl)hydroxylamine is unique due to the presence of the 4-tert-butylbenzyl group, which imparts steric hindrance and influences its reactivity compared to other hydroxylamine derivatives. This makes it particularly useful in reactions where selective reactivity is desired.
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
O-[(4-tert-butylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)10-6-4-9(5-7-10)8-13-12/h4-7H,8,12H2,1-3H3 |
InChIキー |
RUXJTCBVBFYDHX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)CON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


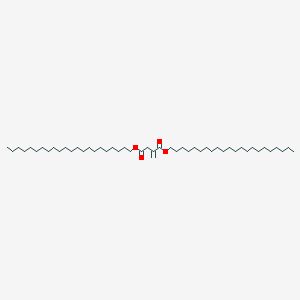
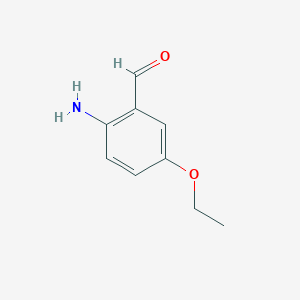
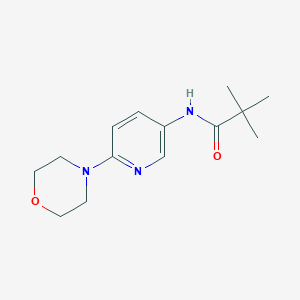
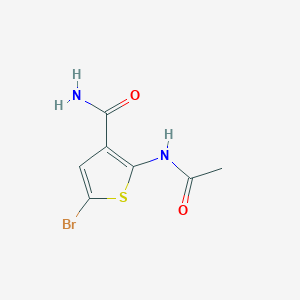
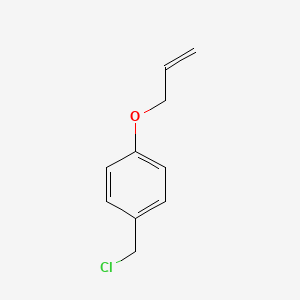
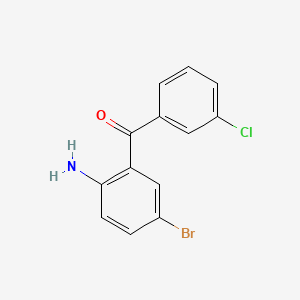
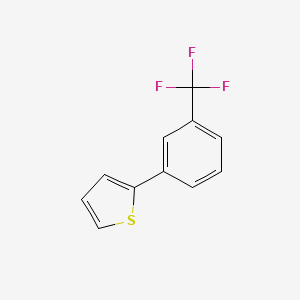
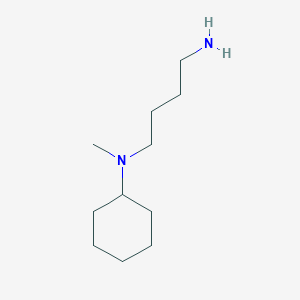
![1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]imidazole](/img/structure/B8740385.png)
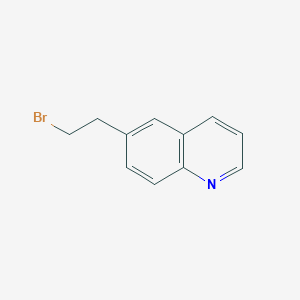
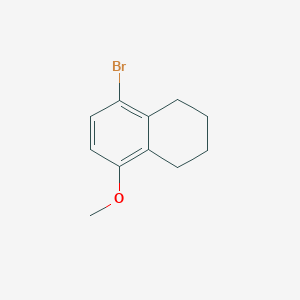
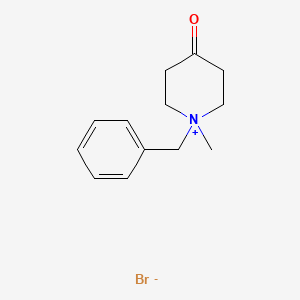

![3-Methyl-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)pentanoic acid](/img/structure/B8740423.png)
